molecular formula C16H15N3O3S B5821802 6,7-dimethoxy-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

6,7-dimethoxy-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B5821802
M. Wt: 329.4 g/mol
InChI Key: QGMWJBNUDFSQIT-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the quinazolinone core with sulfurizing agents such as Lawesson’s reagent.

    Attachment of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the quinazolinone core with a pyridin-3-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6,7-Dimethoxy-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to bioactive quinazolinones.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The thioxo group may play a role in binding to metal ions or other biomolecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-thioxo-3,4-dihydroquinazolin-4-ones.

    Pyridinylmethyl Derivatives: Compounds containing the pyridin-3-ylmethyl group attached to different cores.

Uniqueness

The uniqueness of 6,7-dimethoxy-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

IUPAC Name

6,7-dimethoxy-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-21-13-6-11-12(7-14(13)22-2)18-16(23)19(15(11)20)9-10-4-3-5-17-8-10/h3-8H,9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMWJBNUDFSQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CC3=CN=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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